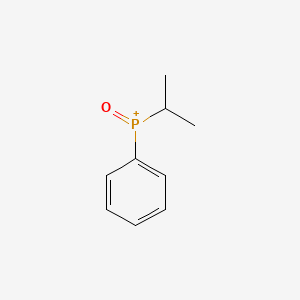
Oxo(phenyl)(propan-2-yl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(phenyl)(propan-2-yl)phosphanium is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a phenyl group, a propan-2-yl group, and an oxo group. Tertiary phosphines are widely studied due to their significant applications in various fields, including catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including oxo(phenyl)(propan-2-yl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of phenylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Oxo(phenyl)(propan-2-yl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl or propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl-substituted phosphines, and various substituted phosphines depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Oxo(phenyl)(propan-2-yl)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of oxo(phenyl)(propan-2-yl)phosphanium involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can form bonds with transition metals, facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Triethylphosphine: Contains three ethyl groups instead of phenyl and propan-2-yl groups.
Diphenyl(ethyl)phosphine: Similar structure but with different alkyl groups.
Uniqueness
Oxo(phenyl)(propan-2-yl)phosphanium is unique due to the presence of both phenyl and propan-2-yl groups, which can influence its reactivity and coordination properties. This structural variation allows for tailored applications in catalysis and organic synthesis .
Propiedades
Número CAS |
63762-20-9 |
|---|---|
Fórmula molecular |
C9H12OP+ |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
oxo-phenyl-propan-2-ylphosphanium |
InChI |
InChI=1S/C9H12OP/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,1-2H3/q+1 |
Clave InChI |
JOVGCFQTQMKESO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[P+](=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




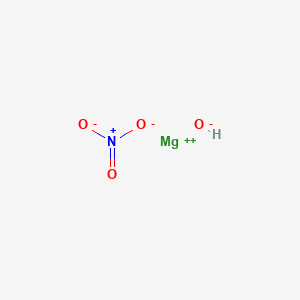
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
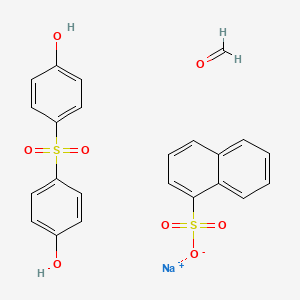

![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)

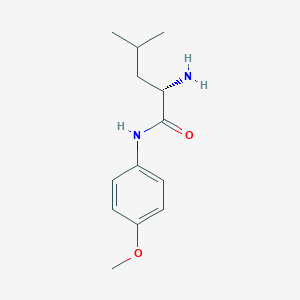
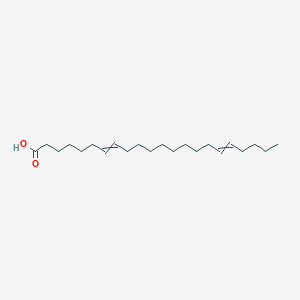

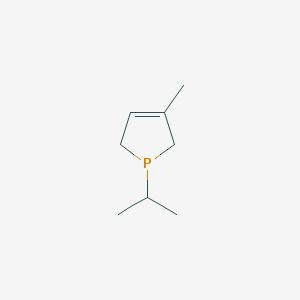

![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
